Zopolrestat
Zopolrestat
Zopolrestat is a potent inhibitor of aldose reductase (IC50s = 1.9 and 41 nM for the human placenta and rat lens enzymes, respectively). It inhibits sorbitol accumulation in human and rat erythrocytes (IC50s = 370 and 220 nM, respectively). Zopolrestat (50 μM) inhibits ethanol-induced aldose reductase activity and lipid accumulation in HepG2 cells. In vivo, zopolrestat (50 mg/kg) reduces sciatic nerve, retina, and lens accumulation of sorbitol in a rat model of diabetes induced by streptozotocin (STZ;). It also reduces protein excretion and maintains lens transparency and myo-inositol content, markers of cataract development, in rats with STZ-induced diabetes when administered at a dose of 100 mg/kg. Zopolrestat also inhibits glyoxalase I (GLOI; Ki = 18 μM).
Zopolrestat is a aldose reductase inhibitor potentially for the treatment of diabetic nephropathy and diabetes.
Zopolrestat is a aldose reductase inhibitor potentially for the treatment of diabetic nephropathy and diabetes.
Brand Name:
Vulcanchem
CAS No.:
110703-94-1
VCID:
VC20761836
InChI:
InChI=1S/C19H12F3N3O3S/c20-19(21,22)10-5-6-15-14(7-10)23-16(29-15)9-25-18(28)12-4-2-1-3-11(12)13(24-25)8-17(26)27/h1-7H,8-9H2,(H,26,27)
SMILES:
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O
Molecular Formula:
C19H12F3N3O3S
Molecular Weight:
419.4 g/mol
Zopolrestat
CAS No.: 110703-94-1
Cat. No.: VC20761836
Molecular Formula: C19H12F3N3O3S
Molecular Weight: 419.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Zopolrestat is a potent inhibitor of aldose reductase (IC50s = 1.9 and 41 nM for the human placenta and rat lens enzymes, respectively). It inhibits sorbitol accumulation in human and rat erythrocytes (IC50s = 370 and 220 nM, respectively). Zopolrestat (50 μM) inhibits ethanol-induced aldose reductase activity and lipid accumulation in HepG2 cells. In vivo, zopolrestat (50 mg/kg) reduces sciatic nerve, retina, and lens accumulation of sorbitol in a rat model of diabetes induced by streptozotocin (STZ;). It also reduces protein excretion and maintains lens transparency and myo-inositol content, markers of cataract development, in rats with STZ-induced diabetes when administered at a dose of 100 mg/kg. Zopolrestat also inhibits glyoxalase I (GLOI; Ki = 18 μM). Zopolrestat is a aldose reductase inhibitor potentially for the treatment of diabetic nephropathy and diabetes. |
|---|---|
| CAS No. | 110703-94-1 |
| Molecular Formula | C19H12F3N3O3S |
| Molecular Weight | 419.4 g/mol |
| IUPAC Name | 2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]phthalazin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C19H12F3N3O3S/c20-19(21,22)10-5-6-15-14(7-10)23-16(29-15)9-25-18(28)12-4-2-1-3-11(12)13(24-25)8-17(26)27/h1-7H,8-9H2,(H,26,27) |
| Standard InChI Key | BCSVCWVQNOXFGL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O |
| Appearance | Solid powder |
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